
10-Hydroxy-4,8-dimethyldeca-4,8-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is an organic compound with the molecular formula C12H20O2. It is known for its role in various chemical and biological processes, including its use as a pheromone component in certain insect species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal typically involves the use of geranyl acetate as a starting material. The process includes several steps, such as hydrolysis, oxidation, and reduction, to achieve the desired compound . Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-4,8-dimethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors .
Major Products
Major products formed from these reactions include 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid, 4,8-dimethyldecanal, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-4,8-dimethyldeca-4,8-dienal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses. In biological systems, it may interact with enzymes and receptors, modulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another derivative with distinct chemical properties.
Uniqueness
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its role as a pheromone component sets it apart from other similar compounds, making it a valuable subject of study in both chemistry and biology .
Eigenschaften
CAS-Nummer |
87920-55-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
10-hydroxy-4,8-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,8-9,14H,3-4,6-7,10H2,1-2H3 |
InChI-Schlüssel |
AULOYBHWEBKZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCO)C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


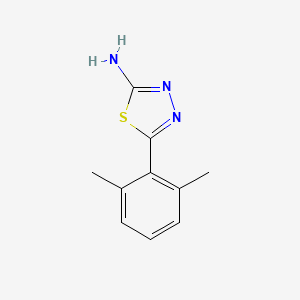

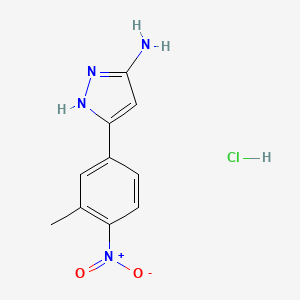
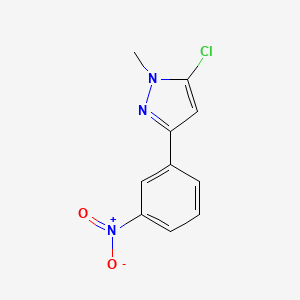



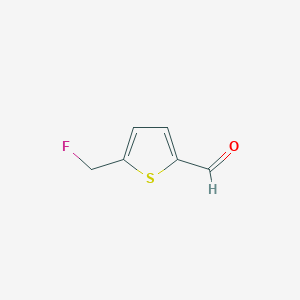

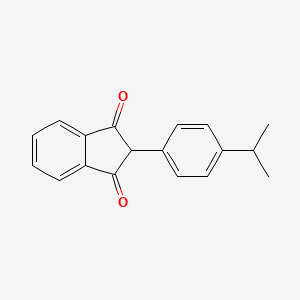
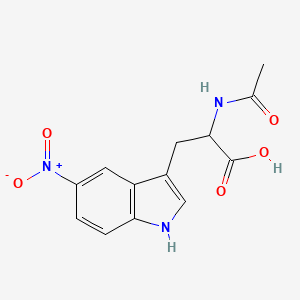
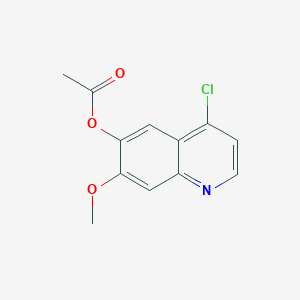
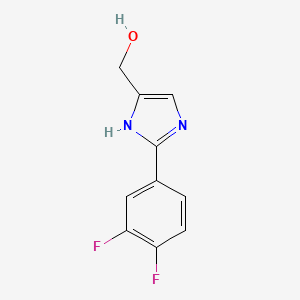
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
